2-(5-bromo-2-fluorophenyl)ethan-1-ol
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Overview
Description
2-(5-Bromo-2-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-fluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzaldehyde with ethylene glycol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which is subsequently reduced to the desired alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(5-bromo-2-fluorophenyl)ethanal or 2-(5-bromo-2-fluorophenyl)ethanoic acid.
Reduction: 2-(5-bromo-2-fluorophenyl)ethane.
Substitution: 2-(5-substituted-2-fluorophenyl)ethan-1-ol.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-(2-bromo-5-fluorophenyl)ethan-1-ol: Similar structure but with different positional isomers of bromine and fluorine.
1-(5-bromo-2-fluorophenyl)ethan-1-one: Contains a ketone group instead of an alcohol group.
2-bromo-5-fluorophenol: Lacks the ethan-1-ol moiety.
Uniqueness: 2-(5-Bromo-2-fluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both bromine and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds .
Properties
CAS No. |
1341402-27-4 |
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Molecular Formula |
C8H8BrFO |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |
InChI Key |
CWONQYXCGBTASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)F |
Purity |
95 |
Origin of Product |
United States |
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